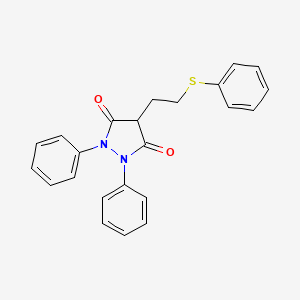

1,2-二苯基-4-(2-苯硫代乙基)吡唑烷-3,5-二酮

描述

Synthesis Analysis

The synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione derivatives, including those with substituted groups, can be achieved through various methods, including mass spectrometry techniques for fragmentation pattern studies and electron-impact-induced fragmentation, which have been explored for understanding their structural properties (Selva, A., Citterio, A., & Merlini, L., 1975). Furthermore, methods like ionic liquid-mediated synthesis and microwave irradiation have been utilized for creating derivatives with potential anticancer activity, demonstrating the versatility of synthesis approaches for these compounds (Sowbhagyam, D. V., Koteswararao, D., & Prameela, Dr. K., 2023).

Molecular Structure Analysis

The molecular structure of pyrazolidine-3,5-diones and their derivatives is crucial for understanding their chemical behavior and biological activities. X-ray crystallography and spectroscopic techniques, such as NMR and IR, have been instrumental in elucidating the structure of these compounds, revealing their complex hydrogen bonding patterns and polymorphism (Mohamed, S., Younes, S. H. H., Abdel-Raheem, E. M. M., Horton, P., Akkurt, M., & Glidewell, C., 2016).

Chemical Reactions and Properties

1,2-Diphenyl-pyrazolidine-3,5-dione compounds undergo various chemical reactions, including oxidation, cycloaddition, and condensation reactions. These reactions not only extend the chemical versatility of these compounds but also open avenues for creating novel derivatives with enhanced properties (Zolfigol, M., Azarifar, D., Mallakpour, S., Mohammadpoor‐Baltork, I., Forghaniha, A., Maleki, B., & Abdollahi-Alibeik, M., 2006).

科学研究应用

杂环化合物的质谱

1,2-二苯基-4-(2-苯硫代乙基)吡唑烷-3,5-二酮因其质谱性质而被研究,特别是在杂环化合物的背景下。研究重点关注其电子冲击诱导的碎片,通过氘标记、精确质量测量和亚稳态研究来探索模式。这项研究对于理解此类化合物的结构和化学性质很有价值 (Selva, Citterio, & Merlini, 1975)。

过氧化氢烷基衍生物的合成

在有机合成领域,该化合物已被用于生产 4,4-双(2-过氧化氢烷基)吡唑烷-3,5-二酮。这涉及锰(III)催化的自氧化过程,展示了该化合物在合成有机化学中的多功能性及其产生新衍生物的潜力 (Rahman, Nishino, & Qian, 2003)。

结构研究和多态性

涉及 1,2-二苯基-吡唑烷-3,5-二酮衍生物的结构研究揭示了多态性和构型无序的见解。这些研究对于理解这些化合物的晶体结构和在医药和材料科学等各个领域的潜在应用至关重要 (Mohamed 等人,2016 年)。

化学反应和合成

该化合物一直是各种化学反应的中心,包括溴化反应和新衍生物的合成。这些反应对于新药和材料的开发具有重要意义 (Amer, Taha, El-zeany, & El-Sawy, 1982)。

抗结核活性研究

有研究对该化合物的类似物进行合成和评估,以了解其抗结核活性。这对于开发治疗结核病的新疗法至关重要 (Samala 等人,2014 年)。

可持续合成方法

已经开发了替代的合成吡唑烷-3,5-二酮的方法,例如上述方法。这些方法更具可持续性,避免使用有毒的肼结构单元,这对于绿色化学很重要 (Gieshoff, Schollmeyer, & Waldvogel, 2016)。

作用机制

Target of Action

It’s mentioned that this compound can be used for cardiovascular disease treatment , suggesting that its targets may be related to cardiovascular system.

Mode of Action

Given its potential use in cardiovascular disease treatment , it might interact with targets in the cardiovascular system, leading to changes that alleviate symptoms or modify the course of the disease.

Biochemical Pathways

Considering its potential use in cardiovascular disease treatment , it may influence pathways related to heart function, blood pressure regulation, or blood clotting.

Result of Action

Its potential use in treating cardiovascular diseases suggests that it may have effects on heart cells or blood vessels.

属性

IUPAC Name |

1,2-diphenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c26-22-21(16-17-28-20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXGMUJUXKCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCSC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190808 | |

| Record name | G 25671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |

CAS RN |

3736-92-3 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 25671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G 25671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | G-25671 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH57G6G6BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfinpyrazone sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

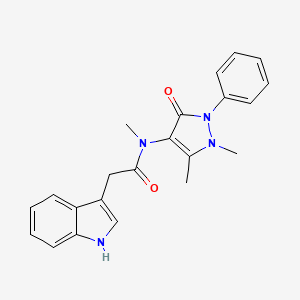

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

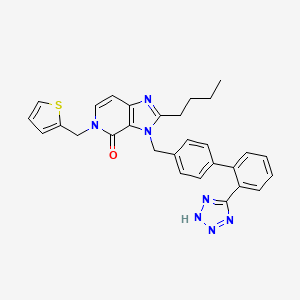

Q1: What is the significance of G 25671 in the context of phenylbutazone research?

A1: G 25671 represents a crucial step in understanding the structure-activity relationship of phenylbutazone analogs. Researchers were intrigued by phenylbutazone's anti-inflammatory effects but concerned by its slow metabolism and potential toxicity []. G 25671, with its phenylthioethyl side chain replacing the butyl group of phenylbutazone, exhibited a significantly faster metabolism in humans (3-hour half-life compared to 72 hours for phenylbutazone) []. This discovery highlighted the possibility of tailoring the pharmacokinetic properties of these compounds while potentially retaining therapeutic benefits.

Q2: What is the primary metabolic pathway of G 25671 in humans?

A2: A key metabolic transformation of G 25671 is its oxidation to the sulfoxide derivative, known as sulfinpyrazone []. This conversion was found to be a significant step in G 25671's metabolic pathway in humans. Interestingly, sulfinpyrazone itself exhibits potent uricosuric activity [, ], suggesting that the metabolic conversion of G 25671 plays a crucial role in its overall pharmacological profile.

Q3: How does the uricosuric activity of G 25671 compare to phenylbutazone?

A3: Studies indicate that G 25671 possesses a more pronounced uricosuric effect compared to its predecessor, phenylbutazone []. This observation further underscores the impact of structural modifications on the pharmacological activity of these compounds, paving the way for the development of more targeted therapeutic agents.

Q4: What insights did the study of G 25671 provide regarding the separation of antirheumatic and sodium-retaining properties in phenylbutazone analogs?

A4: Research on G 25671 demonstrated that it exhibited distinct antirheumatic effects similar to phenylbutazone, but crucially, it did not induce significant sodium retention or hemodilution []. This finding marked a breakthrough by demonstrating that the desired antirheumatic properties could be maintained while mitigating the unwanted sodium-retaining effects associated with phenylbutazone. This separation of pharmacological activities opened new avenues for developing safer and more tolerable anti-inflammatory drugs.

Q5: How does the direct antithyroid activity of G 25671 compare to other compounds?

A5: When tested for direct antithyroid activity using the thyroid slice-I131 technique, G 25671 displayed a relatively strong antithyroid effect at a concentration of 0.33 mg/mL []. This activity was comparable to other compounds like phenylbutazone and chlorpromazine, suggesting a potential for interaction with thyroid function that warrants further investigation.

Q6: What novel synthetic approach has been explored for the synthesis of G 25671 and related pyrazolidine-3,5-diones?

A6: Traditional methods for synthesizing pyrazolidine-3,5-diones, like G 25671, often rely on hazardous and expensive hydrazine reagents []. A novel approach using PIDA-mediated oxidative dehydrogenative N-N bond formation from readily available dianilide precursors has been reported []. This method offers a milder, scalable, and potentially more cost-effective route to access G 25671 and similar uricosuric agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。